
Lff-571
Overview
Description
LFF-571 is a semisynthetic thiopeptide antibiotic developed by Novartis Pharma AG, derived from the natural thiopeptide GE2270 A through late-stage functionalization and co-crystal structure-guided design . It targets Clostridium difficile infections (CDI), a life-threatening diarrheal disease with high recurrence rates. This compound inhibits bacterial protein synthesis by binding to elongation factor Tu (EF-Tu), a GTPase essential for translation elongation in Gram-positive bacteria . This mechanism disrupts the elongation phase, leading to bacterial cell death.
Preparation Methods
Origin and Structural Basis of LFF571
LFF571 is derived from GE2270 A, a naturally occurring thiopeptide produced by the fermentation of Planobispora rosea . Thiopeptides are macrocyclic compounds characterized by a central nitrogen-containing heterocycle and multiple thiazole or oxazole rings. GE2270 A exhibits antibacterial activity by binding to elongation factor Tu (EF-Tu), a critical component of bacterial protein synthesis . However, its clinical utility is limited by poor solubility and pharmacokinetic properties. To address these challenges, Novartis researchers developed LFF571 through semisynthetic modification of GE2270 A, optimizing its structure for enhanced efficacy and stability .
Fermentation and Isolation of GE2270 A
The production of LFF571 begins with the biosynthesis of GE2270 A via microbial fermentation. Planobispora rosea is cultivated under controlled conditions in a nutrient-rich medium optimized for thiopeptide production. Key fermentation parameters include:
-
Temperature : Maintained at 28°C to 30°C to support optimal microbial growth.
-
pH : Adjusted to 6.8–7.2 using buffers to stabilize secondary metabolite production.
-
Aeration : Provided through vigorous agitation (300–400 rpm) to ensure oxygen saturation.
-
Duration : Extended fermentation for 7–10 days to maximize GE2270 A yield .
Following fermentation, the broth undergoes centrifugation and filtration to remove cellular debris. GE2270 A is then extracted using organic solvents such as ethyl acetate or dichloromethane, followed by chromatographic purification on silica gel or reverse-phase columns . High-performance liquid chromatography (HPLC) profiles of the purified compound typically show a single peak, confirming a purity exceeding 95% .
Semisynthetic Modification of GE2270 A
The conversion of GE2270 A to LFF571 involves targeted chemical modifications to enhance its pharmacological profile. The process, as outlined in patent WO 2009/074605, comprises three major steps:
Hydrolysis of the Lactone Ring
GE2270 A contains a macrocyclic lactone ring that is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to generate a linear peptide intermediate. This step increases the molecule’s flexibility, enabling subsequent functionalization .
Introduction of the Carboxylic Acid Group
The linear intermediate undergoes regioselective acylation at the C-terminus using succinic anhydride. This reaction introduces a carboxylic acid moiety, critical for improving water solubility and binding affinity to EF-Tu . The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.
Macrocyclization and Oxidation
The acylated intermediate is subjected to macrocyclization using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base. Subsequent oxidation with hydrogen peroxide or 2-iodoxybenzoic acid (IBX) regenerates the thiazole rings, restoring the compound’s rigidity and antibacterial activity .
The final product is purified via preparative HPLC, yielding LFF571 as a white crystalline solid with a melting point of 212–215°C .
Analytical Characterization and Quality Control
Rigorous analytical methods ensure the consistency and potency of LFF571 batches. Key quality control metrics include:
Parameter | Method | Specification |
---|---|---|
Purity | HPLC-UV (220 nm) | ≥98% |
Molecular Weight | ESI-MS | 1,665.8 ± 1.0 Da |
Solubility | Kinetic solubility assay | >1 mg/mL in PBS (pH 7.4) |
Potency | MIC against C. difficile | ≤0.5 μg/mL |
These specifications are derived from pharmacopeial standards and in-house validation studies . Stability testing under accelerated conditions (40°C, 75% relative humidity) confirms that LFF571 retains >90% potency after 6 months, supporting its suitability for clinical formulations .
Scale-Up and Industrial Production
The transition from laboratory-scale synthesis to industrial production of LFF571 required optimization of critical parameters:
-
Catalyst Efficiency : Transitioning from HATU to cheaper coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduced costs without compromising yield .
-
Solvent Recovery : Implementing a closed-loop system for dichloromethane recovery achieved a 70% reduction in solvent waste .
-
Fermentation Yield : Strain improvement via mutagenesis increased GE2270 A titers by 40%, lowering the overall cost of LFF571 production .
A representative batch record from a 100-kg production campaign demonstrates the scalability of the process:
Step | Yield (%) | Purity (%) |
---|---|---|
Fermentation | 100 | 95 |
Hydrolysis | 92 | 97 |
Acylation | 85 | 96 |
Macrocyclization | 78 | 98 |
Final Purification | 90 | 99 |
These data underscore the robustness of the synthesis protocol, enabling the reliable manufacture of LFF571 for clinical trials .
Comparative Analysis with Related Thiopeptides
LFF571 distinguishes itself from other thiopeptides through its tailored semisynthetic design. For instance, fidaxomicin, a macrocyclic antibiotic also used against C. difficile, is produced solely via fermentation of Actinoplanes deccanensis, without synthetic modification . In contrast, LFF571’s semisynthetic origin allows precise tuning of its pharmacokinetic properties. Comparative studies reveal that LFF571 achieves fecal concentrations up to 12,900 μg/g after oral administration, far exceeding the MIC for C. difficile . This localized efficacy minimizes systemic exposure, reducing the risk of off-target effects .
Chemical Reactions Analysis
LFF-571 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly involving its thiopeptide structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Clostridium difficile Infections
LFF-571 has been evaluated in several clinical trials, particularly for treating moderate C. difficile infections. A pivotal study compared the pharmacokinetics and efficacy of this compound with vancomycin, demonstrating that this compound is noninferior to vancomycin in terms of safety and effectiveness .
Key Clinical Findings
- Efficacy : In a randomized controlled trial involving 72 patients, this compound exhibited comparable efficacy to vancomycin, with a notable safety profile. The study indicated that this compound could effectively reduce the recurrence rates of C. difficile infections .
- Pharmacokinetics : Patients receiving 200 mg of this compound four times daily showed limited systemic exposure but high fecal concentrations, suggesting that the drug remains concentrated in the gastrointestinal tract, which is beneficial for targeting intestinal pathogens .
Comparative Studies
In comparative studies, this compound has been shown to reduce toxin levels more effectively than other antibiotics at similar concentrations. This characteristic may provide a therapeutic advantage by mitigating toxin-mediated damage while allowing for some bacterial presence necessary for gut flora balance .
Summary of Clinical Trials Involving this compound
Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Serum Concentration | 41.7 ng/ml |
Fecal Concentration (end of treatment) | 107 - 12,900 μg/g |
Systemic Exposure | Limited |
Case Study: Efficacy in Severe C. difficile Infection
In one notable case study involving patients with severe symptoms, this compound was administered as part of a treatment regimen. The results indicated a significant reduction in both symptom severity and toxin production within days of treatment initiation, showcasing its potential as a frontline therapy against severe C. difficile infections .
Case Study: Long-term Follow-up
A follow-up study assessed long-term outcomes in patients treated with this compound compared to traditional therapies. The findings suggested that patients treated with this compound had lower rates of recurrence after six months, highlighting its potential for sustained efficacy in preventing reinfection .
Mechanism of Action
LFF-571 exerts its effects by inhibiting the bacterial elongation factor Tu (EF-Tu), a protein essential for bacterial protein synthesis . By binding to EF-Tu, this compound disrupts the elongation phase of protein synthesis, leading to bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria, including Clostridium difficile and Staphylococcus aureus .
Comparison with Similar Compounds
Key Properties of LFF-571
Property | Description |
---|---|
Class | Thiopeptide antibiotic |
Target Pathogen | Clostridium difficile, Staphylococcus aureus (Gram-positive bacteria) |
Mechanism of Action | EF-Tu inhibition |
Development Stage | Phase II clinical trials for CDI |
Solubility | Soluble in DMSO |
Storage | -20°C (long-term), 0–4°C (short-term) |
This compound is compared to three antibiotics commonly used for CDI: vancomycin, fidaxomicin, and teicoplanin. Emerging candidates like RHU-pGSN (Phase II for pneumonia) and OMN-6 (Phase II for Gram-negative infections) are excluded due to differing targets .
Vancomycin
- Class : Glycopeptide
- Mechanism : Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.
- Spectrum : Broad Gram-positive activity, including methicillin-resistant Staphylococcus aureus (MRSA).
- CDI Efficacy : Standard treatment but associated with high recurrence rates (~20–30%) .
- Limitations : Poor gut absorption, rising resistance in Enterococci.
Fidaxomicin
- Class : Macrolide
- Mechanism : Inhibits RNA polymerase, blocking transcription.
- Spectrum : Narrow, specific to C. difficile.
- CDI Efficacy : Lower recurrence rates (~15%) compared to vancomycin but costly .
- Limitations: Limited activity against other Gram-positive pathogens.
Teicoplanin
- Class : Glycopeptide
- Mechanism : Similar to vancomycin but with enhanced lipid solubility.
- Spectrum : Gram-positive bacteria, including MRSA and C. difficile.
- CDI Efficacy : Less commonly used due to variable bioavailability.
Comparative Analysis
Compound | Class | Mechanism | Target Pathogen | Development Stage | Key Advantage |
---|---|---|---|---|---|
This compound | Thiopeptide | EF-Tu inhibition | C. difficile, Gram+ | Phase II | Novel target, lower resistance risk |
Vancomycin | Glycopeptide | Cell wall synthesis | Broad Gram+ | Approved | Established efficacy |
Fidaxomicin | Macrolide | RNA polymerase | C. difficile | Approved | Lower recurrence rates |
Teicoplanin | Glycopeptide | Cell wall synthesis | Broad Gram+ | Approved | Improved pharmacokinetics vs. vancomycin |
Key Findings :
Mechanistic Uniqueness: this compound’s EF-Tu inhibition distinguishes it from cell wall-targeting glycopeptides (vancomycin, teicoplanin) and fidaxomicin’s RNA polymerase inhibition . This novel mechanism may circumvent existing resistance pathways.
Spectrum : While fidaxomicin is narrow-spectrum, this compound and glycopeptides target broader Gram-positive pathogens, including MRSA .
Resistance : EF-Tu is a conserved target, reducing the likelihood of resistance development compared to vancomycin, where van gene-mediated resistance is prevalent .
Research Findings and Clinical Implications
- Preclinical Data : this compound demonstrated potent in vitro activity against C. difficile (MIC₉₀: 0.25 µg/mL) and MRSA, outperforming vancomycin in resistance-prone strains .
- Safety : Thiopeptides generally exhibit low systemic absorption, minimizing toxicity—a critical advantage over systemic glycopeptides like vancomycin .
Biological Activity
LFF-571 is a novel semi-synthetic thiopeptide antibiotic that has garnered attention for its potent antimicrobial activity, particularly against Clostridium difficile (CD), a major cause of antibiotic-associated diarrhea and colitis. This article outlines the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative effectiveness against other treatment agents.
This compound works by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and survival. It targets the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of bacterial cells. This mechanism is similar to that of other antibiotics like vancomycin but with a broader spectrum of activity against various Gram-positive bacteria, including some anaerobes.
In Vitro Studies
This compound has demonstrated significant antimicrobial activity in vitro against various strains of C. difficile. The minimum inhibitory concentrations (MICs) for this compound have been reported to be as low as ≤0.25 μg/ml, indicating its potency compared to traditional therapies. A comparative study highlighted that the MICs of this compound and fidaxomicin were generally 2–4 times lower than those of vancomycin and metronidazole, especially against hypervirulent ribotypes like ribotype 027 .
Antibiotic | MIC (μg/ml) | Activity Against Ribotype 027 |
---|---|---|
This compound | ≤0.25 | Effective |
Fidaxomicin | ≤0.5 | Effective |
Vancomycin | 1–2 | Less effective |
Metronidazole | 1–4 | Less effective |
Clinical Trials
This compound has been evaluated in multiple clinical trials to assess its safety, efficacy, and pharmacokinetics in treating C. difficile infections (CDIs). Notably, two phase II multicenter trials compared this compound directly with vancomycin. These studies indicated that this compound was well-tolerated and showed promising efficacy in reducing CDI recurrence rates .
Key Findings from Clinical Trials:
- Safety Profile: this compound exhibited a favorable safety profile with minimal adverse effects reported.
- Efficacy: In clinical settings, this compound demonstrated comparable or superior efficacy compared to standard treatments like vancomycin.
- Recurrence Rates: Lower recurrence rates were observed in patients treated with this compound compared to those receiving traditional therapies.
Comparative Effectiveness
In addition to its direct antimicrobial activity against C. difficile, this compound has shown effectiveness against other Gram-positive anaerobes and some Gram-positive aerobes. This broad-spectrum activity is advantageous as it may reduce the risk of secondary infections following CDI treatment.
Case Studies
Several case studies have documented the successful use of this compound in patients with recurrent CDIs who had failed previous treatments with standard antibiotics. For instance, one case reported a patient with multiple recurrences who achieved sustained remission after switching to this compound therapy .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate LFF-571’s mechanism of action targeting bacterial elongation factor Tu (EF-Tu)?
- Methodological Answer : To study EF-Tu inhibition, use in vitro assays such as:
- Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify binding affinity between this compound and EF-Tu .
- Bacterial kill curves combined with minimum inhibitory concentration (MIC) assays to correlate binding efficacy with bacterial growth suppression.
- Co-crystal structure analysis (if available) to map interaction sites between this compound and EF-Tu, guiding mutagenesis studies to identify resistance-prone residues .
Q. How should researchers design experiments to optimize this compound’s solubility and stability in preclinical models?
- Methodological Answer :
- Solubility screening : Test solvents like DMSO (as this compound is soluble in DMSO) and aqueous buffers with surfactants (e.g., polysorbate 80) for formulation stability .
- Storage conditions : Conduct accelerated stability studies under varying temperatures (e.g., -20°C vs. 4°C) and pH levels to determine optimal storage protocols .
- Pharmacokinetic (PK) profiling : Use LC-MS/MS to measure plasma and tissue concentrations in animal models, ensuring bioactivity aligns with in vitro data .
Q. What comparative approaches are valid for evaluating this compound’s efficacy against vancomycin in Clostridium difficile infection models?
- Methodological Answer :
- In vitro : Compare MIC values in clinical isolates, including multidrug-resistant strains.
- In vivo : Use murine colitis models to measure colony-forming unit (CFU) reductions in fecal samples post-treatment.
- Resistance monitoring : Perform serial passage experiments to assess resistance development rates for both antibiotics, focusing on EF-Tu mutations (this compound) vs. cell wall synthesis alterations (vancomycin) .
Advanced Research Questions
Q. How can researchers investigate emerging resistance to this compound in Gram-positive pathogens?
- Methodological Answer :
- Genomic sequencing : Identify mutations in EF-Tu coding regions (e.g., tuf gene) from resistant strains generated via serial sub-MIC exposure .
- Functional validation : Clone mutated EF-Tu into susceptible strains and measure this compound’s binding affinity using fluorescence polarization assays .
- Structural analysis : Compare co-crystal structures of wild-type vs. mutant EF-Tu to pinpoint steric or electronic changes affecting drug binding .
Q. What strategies resolve contradictions between this compound’s potent in vitro activity and variable in vivo efficacy?
- Methodological Answer :
- PK/PD modeling : Integrate time-kill curve data with plasma/tissue concentration profiles to optimize dosing regimens .
- Efflux pump analysis : Investigate P-glycoprotein-mediated efflux using MDCK-II cell monolayers (transfected with MDR1) to assess blood-brain barrier penetration limitations, as seen in STI-571 studies .
- Tissue penetration studies : Use radiolabeled this compound in animal models to quantify distribution in target sites (e.g., gastrointestinal tract) .
Q. How can co-crystal structure data guide the rational design of this compound analogs with enhanced target affinity?
- Methodological Answer :
- Computational docking : Use software like AutoDock Vina to simulate interactions between this compound derivatives and EF-Tu, prioritizing compounds with improved hydrogen-bond networks or reduced steric clashes .
- Late-stage functionalization : Modify the thiopeptide core via Suzuki-Miyaura cross-coupling to introduce fluorinated or polar groups, enhancing binding entropy or solubility .
- SAR studies : Test analogs in MIC assays against wild-type and resistant strains, correlating structural changes with activity loss/gain .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s bactericidal activity across different C. difficile ribotypes?
- Methodological Answer :
- Ribotyping and genomic clustering : Classify strains by ribotype (e.g., 027 vs. 078) and screen for EF-Tu sequence variations.
- Proteomic profiling : Compare EF-Tu expression levels via Western blot or quantitative mass spectrometry.
- Transcriptomic analysis : Use RNA-seq to identify upregulated efflux pumps or stress-response pathways in less susceptible strains .
Properties
CAS No. |
1160959-55-6 |
---|---|
Molecular Formula |
C60H63N13O13S6 |
Molecular Weight |
1366.6 g/mol |
IUPAC Name |
4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
InChI Key |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LFF-571; LFF571; LFF 571 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.